FFN102

Description

Properties

IUPAC Name |

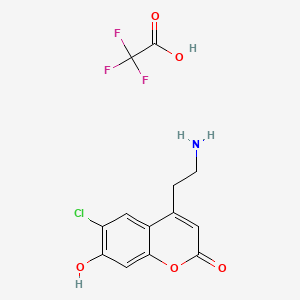

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXKAKVMJGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FFN102: A Technical Guide to its Mechanism of Action in Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing and studying dopaminergic systems.[1][2][3] As a synthetic analog of dopamine, this compound is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling its selective accumulation within dopaminergic neurons and their synaptic vesicles.[1][3] Its fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral environment of the synaptic cleft compared to the acidic interior of synaptic vesicles. This property allows for the optical measurement of synaptic vesicle content release with high spatial and temporal resolution.[1][2] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in neuroscience research.

Core Mechanism of Action

The utility of this compound as a probe for dopaminergic neurotransmission stems from its sequential transport and packaging, mimicking the lifecycle of endogenous dopamine.

-

Uptake via Dopamine Transporter (DAT): this compound is actively transported from the extracellular space into the cytosol of dopaminergic neurons by the dopamine transporter (DAT).[1] This active transport is a key determinant of its selectivity for dopaminergic neurons. Studies have shown that in the absence of DAT, either in DAT-deficient mice or through pharmacological blockade, the accumulation of this compound in these neurons is significantly reduced.[1]

-

Packaging into Synaptic Vesicles via VMAT2: Once in the cytosol, this compound is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles.[1][3] This process concentrates this compound within these acidic organelles alongside endogenous dopamine.

-

pH-Dependent Fluorescence: The fluorescence of this compound is quenched in the acidic environment of the synaptic vesicles (pH ~5.5). Upon exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the neutral pH of the synaptic cleft (pH ~7.4). This change in pH causes a significant increase in this compound fluorescence, providing an optical signal of vesicular release.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with dopaminergic systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| Dopamine Replacement | ~12% | PC12 Cells | [4] |

| Colocalization with TH-GFP | 91.1 ± 1.9% | Mouse Dorsal Striatum | [1] |

Table 1: this compound Accumulation and Selectivity

| Condition | Observation | Concentration | Method | Reference |

| Inhibition of Dopamine Reuptake | Prolonged decay of evoked dopamine signal | ≥ 4 µM | Fast-Scan Cyclic Voltammetry | [1] |

| Labeling of Dopaminergic Neurons | Accumulation in cell bodies and dendrites | 10 µM (30-45 min incubation) | Two-Photon Microscopy | [1] |

| Evoked Release | Loss of fluorescent signal from presynaptic terminals | 40 mM KCl for 5 min | Two-Photon Microscopy | [1] |

Table 2: Functional Effects and Experimental Conditions of this compound

| Parameter | Wavelength | Condition | Reference |

| Excitation Maximum | 340 nm | pH 5 | |

| 370 nm | pH 7.5 | ||

| Emission Maximum | 435 nm | pH 5 and 7.5 | |

| Two-Photon Excitation | 760 nm | For imaging this compound | [1] |

| 910 nm | For imaging TH-GFP | [1] |

Table 3: Spectral Properties of this compound

Mandatory Visualizations

Signaling Pathway of this compound in Dopaminergic Neurons

Caption: this compound uptake, packaging, and release in a dopaminergic neuron.

Experimental Workflow for Imaging this compound in Acute Brain Slices

Caption: Workflow for this compound imaging in acute brain slices.

Experimental Protocols

Acute Brain Slice Preparation and this compound Labeling

This protocol is adapted from methodologies described for studying this compound in mouse brain tissue.[1]

Materials:

-

Adult mouse (e.g., C57BL/6 or TH-GFP)

-

Vibratome

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 10 glucose.

-

This compound stock solution (e.g., in DMSO)

-

Recovery and imaging chamber

Procedure:

-

Anesthetize and decapitate the mouse in accordance with institutional animal care and use committee (IACUC) approved protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

-

Cut 300 µm-thick coronal slices containing the region of interest (e.g., dorsal striatum or ventral midbrain) using a vibratome.

-

Transfer the slices to a recovery chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.

-

For labeling, incubate the slices in ACSF containing 10 µM this compound for 30-45 minutes at 34°C.

-

After incubation, transfer the slices to the imaging chamber and perfuse with fresh, oxygenated ACSF to wash out excess this compound.

Two-Photon Laser Scanning Microscopy (TPLSM)

Equipment:

-

Two-photon microscope equipped with a tunable near-infrared laser (e.g., Ti:sapphire).

-

Water-immersion objective (e.g., 40x or 60x).

-

Perfusion system for continuous ACSF flow.

Imaging Parameters:

-

Place the this compound-labeled brain slice in the imaging chamber under the microscope objective.

-

Maintain a constant perfusion of oxygenated ACSF at physiological temperature.

-

Set the laser wavelength to 760 nm for two-photon excitation of this compound.[1]

-

If using TH-GFP mice for colocalization studies, a second imaging pass with the laser tuned to 910 nm can be performed to visualize GFP-expressing neurons.[1]

-

Acquire baseline images of this compound-labeled terminals.

-

To study release, evoke neuronal activity using either electrical stimulation (e.g., via a bipolar electrode placed in the slice) or by perfusing with ACSF containing a high concentration of KCl (e.g., 40 mM) for a defined period.[1]

-

Acquire a time-series of images during and after stimulation to monitor the change in this compound fluorescence. A decrease in puncta intensity and an increase in background fluorescence are indicative of release.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV can be used to measure the effect of this compound on dopamine reuptake dynamics.[1]

Equipment:

-

FSCV recording system.

-

Carbon-fiber microelectrode.

-

Bipolar stimulating electrode.

-

Data acquisition and analysis software.

Procedure:

-

Prepare and maintain acute brain slices as described above.

-

Position the carbon-fiber microelectrode in the dorsal striatum, approximately 100 µm below the tissue surface.

-

Place the stimulating electrode near the recording electrode.

-

Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/s) at a frequency of 10 Hz to the carbon-fiber electrode.

-

Evoke dopamine release with a single electrical pulse.

-

Record the resulting oxidation current, which is proportional to the extracellular dopamine concentration.

-

Establish a stable baseline of evoked dopamine release.

-

Perfuse the slice with ACSF containing various concentrations of this compound (e.g., 4-40 µM).[1]

-

Measure the changes in the decay rate of the dopamine signal. A prolongation of the decay indicates inhibition of DAT-mediated dopamine reuptake.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. This compound (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 4. Electroactive fluorescent false neurotransmitter this compound partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

FFN102: A Technical Deep Dive into its pH-Dependent Fluorescence

For Researchers, Scientists, and Drug Development Professionals

FFN102, a fluorescent false neurotransmitter, has emerged as a powerful tool for visualizing dopaminergic synapses and their activity. Its utility is intrinsically linked to its pH-responsive fluorescence, a property that allows it to report on the dynamic environment of neurotransmitter vesicles. This technical guide provides an in-depth exploration of the core principles governing the pH-dependent fluorescence of this compound, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Principle: The Protonation State of a Coumarin Core

The pH-dependent fluorescence of this compound originates from the chemical structure of its 7-hydroxycoumarin core. The key to its functionality lies in the protonation and deprotonation of the hydroxyl group at the 7-position.[1] In acidic environments, such as the interior of synaptic vesicles (pH ~5.0), the hydroxyl group is protonated. Conversely, in the more neutral environment of the cytoplasm or the extracellular space (pH ~7.4), this group is deprotonated.[1]

This change in protonation state directly influences the photophysical properties of the molecule, leading to a significant shift in its absorption and excitation spectra. While the emission wavelength remains constant, the fluorescence intensity is markedly higher in the deprotonated (neutral pH) state.[1] This "turn-on" fluorescence upon moving to a more neutral pH is the fundamental principle that allows this compound to report on the release of vesicular contents.

Quantitative Photophysical Data

To facilitate the application of this compound in quantitative biological imaging, its key photophysical properties are summarized in the table below.

| Property | Value | pH Condition | Reference |

| pKa | 6.2 | - | [1] |

| Excitation Maximum (λex) | 340 nm | 5.0 | [1] |

| Excitation Maximum (λex) | 370 nm | 7.4 | [1] |

| Emission Maximum (λem) | 453 nm | 5.0 and 7.4 | [1] |

| Fluorescence Intensity | Lower | 5.0 | [1] |

| Fluorescence Intensity | Higher | 7.4 | [2] |

| Fluorescence Quantum Yield | Not Reported | - | - |

Visualizing the Mechanism and Workflow

To further elucidate the principles and applications of this compound, the following diagrams illustrate the mechanism of its pH-dependent fluorescence and a typical experimental workflow for its use.

Caption: this compound's 7-hydroxy group protonation state and resulting fluorescence.

Caption: A typical workflow for studying neurotransmitter release with this compound.

Detailed Experimental Protocols

The successful application of this compound relies on meticulous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Loading this compound into Acute Brain Slices

Objective: To label dopaminergic terminals in acute brain slices with this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

-

Acute brain slices (e.g., coronal slices of mouse striatum)

-

Incubation chamber

-

Microscope for imaging (two-photon or confocal)

Procedure:

-

Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour at room temperature.

-

Prepare the this compound loading solution by diluting the stock solution in oxygenated aCSF to a final concentration of 10 µM.

-

Transfer the recovered brain slices to the this compound loading solution.

-

Incubate the slices for 30-45 minutes at room temperature, ensuring continuous oxygenation.

-

After incubation, transfer the slices to a recording chamber perfused with fresh, oxygenated aCSF to wash out the excess probe for at least 10-15 minutes before imaging.

Protocol 2: Fluorescence Microscopy of this compound-Labeled Neurons

Objective: To visualize and quantify this compound fluorescence in labeled neurons.

Equipment:

-

Two-photon or confocal microscope equipped with appropriate lasers and detectors.

Imaging Parameters (example for two-photon microscopy):

-

Excitation Wavelength: To selectively excite the deprotonated form (higher fluorescence), an excitation wavelength of approximately 760 nm can be used.[1] For ratiometric imaging, alternate excitation at wavelengths corresponding to the protonated and deprotonated forms would be necessary.

-

Emission Filter: A bandpass filter suitable for collecting the emission around 453 nm (e.g., 430-470 nm) should be used.[1]

Procedure:

-

Place the this compound-loaded brain slice or cell culture dish on the microscope stage.

-

Locate the region of interest containing labeled neurons or terminals.

-

Set the imaging parameters as described above.

-

Acquire baseline fluorescence images before stimulation.

-

To study release, apply a stimulus (e.g., electrical field stimulation or perfusion with high potassium aCSF) to induce neuronal activity.

-

Acquire a time-series of images during and after stimulation to monitor changes in fluorescence intensity. An increase in fluorescence in the extracellular space or a decrease within puncta can be indicative of release.

Protocol 3: Determination of this compound's pKa

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

A series of buffers with precise pH values spanning the expected pKa range (e.g., pH 4 to 8).

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions of this compound at a constant concentration in the different pH buffers.

-

Measure the fluorescence excitation spectrum of each solution by scanning the excitation wavelengths while keeping the emission wavelength fixed at 453 nm.

-

Record the fluorescence intensity at the two excitation maxima (around 340 nm and 370 nm) for each pH value.

-

Plot the ratio of the fluorescence intensities (I370 / I340) as a function of pH.

-

Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the ratio is half-maximal.

This in-depth guide provides a solid foundation for researchers and professionals to understand and effectively utilize this compound in their studies of dopaminergic systems and beyond. The provided data and protocols offer a starting point for designing and executing robust experiments to unravel the complexities of neurotransmission.

References

FFN102: A Technical Guide to its Selectivity for the Dopamine Transporter

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FFN102 is a fluorescent false neurotransmitter (FFN) designed as a highly selective optical probe for dopaminergic neurons. Its utility stems from its function as a substrate for the dopamine transporter (DAT), enabling the visualization of dopaminergic cell bodies, terminals, and the dynamics of neurotransmitter release.[1][2][3] This document provides an in-depth technical overview of this compound's selectivity, presenting quantitative data, detailed experimental protocols for its characterization, and visual diagrams of key pathways and workflows. This compound is also a substrate for the vesicular monoamine transporter 2 (VMAT2), allowing it to accumulate in synaptic vesicles.[1][4] Its pH-responsive fluorescence further allows for the optical measurement of synaptic vesicle content release into the extracellular space.[1][3]

Core Mechanism of Selectivity

The high selectivity of this compound for nigrostriatal and mesocorticolimbic dopamine neurons is primarily attributed to its specific interaction with the dopamine transporter (DAT).[1] As a DAT substrate, this compound is actively transported from the extracellular space into the cytoplasm of dopaminergic neurons. This transporter-mediated uptake mechanism ensures that the probe preferentially accumulates in cells expressing DAT.[1][5]

This compound was intentionally designed as a highly polar compound (logD at pH 7.4 is -1.45) to minimize passive diffusion across cell membranes and reduce non-specific tissue labeling.[1] This physicochemical property enhances its reliance on active transport via DAT for cellular entry, thereby contributing significantly to its selectivity.

Quantitative Data: Transporter and Receptor Interaction Profile

The following tables summarize the known quantitative and qualitative data regarding this compound's interaction with key monoamine transporters and a broad range of central nervous system (CNS) receptors.

Table 1: Monoamine Transporter Interaction

| Transporter | Species/System | Assay Type | Parameter | Value/Result | Citation |

| Dopamine Transporter (DAT) | Mouse | Brain Slice Uptake | Substrate Activity | Confirmed Substrate | [1][6] |

| Dopamine Transporter (DAT) | Human | HEK293 Cells | Uptake Inhibition | IC₅₀ | > 10 µM |

| Norepinephrine Transporter (NET) | Human | Binding Assay | Binding Affinity | Negative | [1] |

| Serotonin Transporter (SERT) | - | - | - | Data not available | - |

| Vesicular Monoamine Transporter 2 (VMAT2) | Rodent | Transfected HEK Cells | Substrate Activity | Confirmed Substrate | [1][4] |

Table 2: CNS Receptor Screening Profile

| Target | System | Parameter | Concentration | Result | Citation |

| Panel of 38 CNS Receptors (including Dopamine D1-5 and Serotonin 5HT1-7) | Psychoactive Drug Screening Program (PDSP) | Binding Affinity | 10 µM | No appreciable binding | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's selectivity and function. The following protocols are based on published studies.

Protocol: DAT Substrate Activity in Acute Brain Slices

This protocol is used to visually confirm DAT-dependent uptake in dopaminergic neurons.

-

Slice Preparation: Prepare 300 µm thick acute striatal or midbrain slices from a mouse model (e.g., C57BL/6 or TH-GFP transgenic mice) in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Loading: Incubate the prepared slices in oxygenated aCSF containing 10 µM this compound for 30-45 minutes at room temperature.[5]

-

Washing: Transfer the slices to a perfusion chamber and superfuse with fresh, oxygenated aCSF for at least 5-10 minutes to remove excess probe from the extracellular space.[5]

-

Imaging: Utilize two-photon microscopy for visualization. This compound can be excited at 760 nm.[5] If using TH-GFP mice for colocalization, the GFP signal can be excited at 910 nm.

-

Analysis: Assess the colocalization between the this compound signal and known dopaminergic markers (e.g., GFP in TH-GFP mice). A high degree of overlap (e.g., >90%) indicates selectivity for dopaminergic neurons.[1]

Protocol: Validation of DAT-Dependence using 6-OHDA Lesions

This protocol definitively confirms that this compound accumulation is dependent on functional dopamine transporters.

-

Neurotoxin Lesioning: Unilaterally lesion the dopaminergic system in a mouse by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This selectively destroys catecholaminergic neurons.[1]

-

Post-Lesion Recovery: Allow the animal to recover for a sufficient period (e.g., four weeks) to ensure complete degeneration of the targeted neurons.

-

Slice Preparation and Loading: Prepare acute striatal slices from both the lesioned and non-lesioned hemispheres and incubate with 10 µM this compound as described in Protocol 4.1.

-

Comparative Imaging: Image both hemispheres using two-photon microscopy.

-

Analysis: Quantify and compare the number of this compound-positive terminals in the lesioned versus the non-lesioned hemisphere. A near-complete absence of this compound labeling in the lesioned hemisphere confirms that uptake is dependent on the presence of dopaminergic terminals and, by extension, DAT.[1]

Protocol: Uptake Inhibition Assay in hDAT-Expressing Cells

This assay quantifies the affinity of this compound for the human dopamine transporter.

-

Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the gene for the human dopamine transporter (hDAT).

-

Assay Preparation: Plate the hDAT-HEK293 cells in a suitable format (e.g., 96-well plate).

-

Inhibition Assay: Perform a competitive uptake assay using a radiolabeled DAT substrate (e.g., [³H]dopamine) in the presence of increasing concentrations of this compound.

-

Measurement: After incubation, wash the cells to remove unbound substrate and lyse them. Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the inhibition of radiolabeled substrate uptake as a function of this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the specific uptake. The affinity of this compound for hDAT was found to be lower than 10 µM in such an assay.[1]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism and experimental validation.

Caption: this compound cellular uptake and vesicular sequestration pathway.

Caption: Experimental workflow for determining DAT selectivity.

Caption: Workflow for validating DAT-dependent uptake via 6-OHDA lesion.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. This compound (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of FFN102 with Vesicular Monoamine Transporter 2 (VMAT2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 is a novel, pH-responsive fluorescent false neurotransmitter that serves as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its unique characteristic of exhibiting greater fluorescence in neutral environments compared to acidic ones makes it an invaluable tool for the optical measurement of synaptic vesicle content release.[1] As this compound is taken up by dopaminergic neurons via DAT and subsequently packaged into synaptic vesicles by VMAT2, it allows for the visualization and functional analysis of dopaminergic neurotransmission at the level of individual synapses.[1][2][3] This technical guide provides an in-depth overview of the interaction between this compound and VMAT2, including quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Core Interaction: this compound and VMAT2

This compound acts as a cargo for VMAT2, mimicking endogenous monoamines like dopamine. The process begins with the uptake of this compound from the extracellular space into the neuronal cytoplasm by DAT.[1] Once in the cytoplasm, this compound is recognized and transported by VMAT2 into the acidic lumen of synaptic vesicles.[2][3] This active transport process is driven by the proton gradient maintained by the vesicular H+-ATPase.[4]

The key feature of this compound is its pH-sensitive fluorescence.[2] The interior of synaptic vesicles is acidic (pH ~5.0), which partially quenches the fluorescence of this compound.[1][2] Upon neuronal stimulation and subsequent exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the neutral pH of the synaptic cleft (pH ~7.4).[1][2] This change in pH causes a significant increase in the fluorescence of this compound, providing a direct optical signal of vesicle release, a phenomenon described as "flashing".[3]

Quantitative Data

While specific binding affinity (Ki) and transport kinetics (Km, Vmax) for the this compound-VMAT2 interaction are not extensively reported in the literature, data for the related fluorescent probe FFN206 and for VMAT2 inhibitors provide valuable context for understanding VMAT2 function.

Photophysical Properties of this compound

| Property | Value (at pH 5.0) | Value (at pH 7.4) | Reference |

| Excitation Maximum | 340 nm | 370 nm | [1] |

| Emission Maximum | 453 nm | 453 nm | [1] |

Kinetic and Inhibition Constants Related to VMAT2

| Compound | Parameter | Value | Cell System | Reference |

| FFN206 | Apparent Km | 1.16 ± 0.10 µM | VMAT2-transfected HEK cells | [5] |

| Tetrabenazine | IC50 | 73.09 nM | HEK+VMAT2 cells | [6] |

| Tetrabenazine | IC50 | 0.1348 µM | HEK-VMAT2 cells | [7] |

| Tetrabenazine | IC50 | 0.2749 µM | HEK-VMAT2-SV2C cells | [7] |

| Reserpine | IC50 | 30.41 nM | HEK+VMAT2 cells | [6] |

| Methamphetamine | IC50 | 2.399 µM | HEK+VMAT2 cells | [6] |

| Methylphenidate | IC50 | 94.33 µM | HEK+VMAT2 cells | [6] |

Experimental Protocols

Visualization of this compound Uptake into Vesicles in VMAT2-Expressing HEK Cells

This protocol describes the methodology to visualize the accumulation of this compound in vesicles of a model cell line stably expressing VMAT2.

Materials:

-

HEK293 cells stably expressing human VMAT2 (HEK-VMAT2 cells)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Tetrabenazine (TBZ) stock solution (10 mM in DMSO, for control)

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope with a 405 nm laser line and emission detection between 405 nm and 470 nm.

Procedure:

-

Cell Culture: Culture HEK-VMAT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells onto glass-bottom dishes suitable for microscopy.

-

This compound Loading:

-

On the day of the experiment, replace the culture medium with pre-warmed Hank's Balanced Salt Solution (HBSS) or a similar imaging buffer.

-

Add this compound to a final concentration of 10 µM.

-

For a negative control, pre-incubate a separate dish of cells with the VMAT2 inhibitor Tetrabenazine (1 µM final concentration) for 10-20 minutes before adding this compound.

-

Incubate the cells with this compound for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the cells three times with pre-warmed HBSS to remove extracellular this compound.

-

Imaging:

-

Immediately image the cells using a confocal microscope.

-

Excite this compound using a 405 nm laser and collect the emission between 405 nm and 470 nm.

-

Acquire z-stacks to visualize the subcellular localization of this compound. Punctate fluorescence within the cells indicates accumulation in VMAT2-containing vesicles. In TBZ-treated cells, a more diffuse cytosolic fluorescence should be observed.

-

This compound Destaining Assay in Acute Brain Slices

This protocol outlines a method to measure the activity-dependent release of this compound from dopaminergic terminals in acute brain slices.

Materials:

-

Mouse brain slicer (vibratome)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

This compound stock solution (10 mM in DMSO)

-

High potassium (High K+) aCSF (e.g., 40 mM KCl) for stimulation

-

Two-photon microscope

Procedure:

-

Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the brain region of interest (e.g., striatum) from a mouse using a vibratome in ice-cold, oxygenated aCSF.

-

This compound Loading:

-

Incubate the slices in oxygenated aCSF containing this compound (e.g., 10 µM) for 30-60 minutes at 32-34°C.

-

-

Washing and Recovery: Transfer the slices to an imaging chamber perfused with warm, oxygenated aCSF for at least 20 minutes to wash out excess this compound and allow for recovery.

-

Imaging and Stimulation:

-

Using a two-photon microscope, identify this compound-loaded presynaptic terminals.

-

Acquire a baseline fluorescence image time-series.

-

Induce neuronal depolarization by switching the perfusion to High K+ aCSF for a defined period (e.g., 2-5 minutes).

-

Continue acquiring images during and after the stimulation to monitor the decrease in fluorescence from individual puncta, which corresponds to the release of this compound.

-

-

Data Analysis: Quantify the fluorescence intensity of individual puncta over time. The rate of fluorescence decrease ("destaining") reflects the kinetics of vesicle release.

Visualizations

Caption: Mechanism of this compound uptake and release via DAT and VMAT2.

Caption: Experimental workflow for this compound-VMAT2 interaction studies.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Visualizing Neurotransmitter Secretion at Individual Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to FFN102: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

FFN102 is a sophisticated fluorescent false neurotransmitter (FFN) designed for the selective labeling and functional analysis of dopaminergic neurons.[1] As a pH-responsive probe, it offers unique advantages for visualizing and quantifying dopamine transporter activity and synaptic vesicle release.[1][2] This guide provides a comprehensive overview of this compound's spectral properties, core mechanisms, and detailed protocols for its application in neuroscience research.

Core Mechanism of Action

This compound's utility is rooted in its dual-substrate nature and pH-sensitive fluorescence. It is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[3][4] This allows it to selectively enter dopaminergic neurons from the extracellular space via DAT and subsequently be packaged into synaptic vesicles by VMAT2.[1][5]

The key innovation of this compound is its pH-dependent fluorescence. Synaptic vesicles maintain an acidic internal environment (pH ≈ 5.0-6.0), while the cytoplasm and the extracellular synaptic cleft are at a neutral pH (≈ 7.4).[4][6] this compound exhibits significantly greater fluorescence emission in neutral environments compared to acidic ones.[1][7] This property allows researchers to optically measure the release of synaptic vesicle contents; as this compound is released into the synaptic cleft during exocytosis, its fluorescence intensity increases, creating an optical "flash" that signals neurotransmitter release.[5] Alternatively, the corresponding loss of fluorescence from within the presynaptic terminal can be monitored.[1]

Spectral and Photophysical Properties

The fluorescence of this compound is highly dependent on pH. Its absorption maximum shifts from ~331 nm at low pH to ~371 nm at higher pH.[1] This corresponds to pH-dependent excitation maxima, with a peak at 340 nm in acidic environments (like synaptic vesicles) and 370 nm in neutral environments (like the cytoplasm).[1][4] While the emission wavelength is independent of pH, with a maximum around 453 nm (some sources report 435 nm), the intensity of the emission is significantly higher at neutral pH.[1][3] The probe has a pKa of 6.2.[4][5] For two-photon microscopy, an excitation wavelength of 760 nm is effective.[1]

Table 1: Quantitative Spectral Data for this compound

| Property | Value | Condition / Notes |

| Excitation Maxima | 340 nm | pH 5.0 (mimicking vesicular pH)[1][3][4] |

| 370-371 nm | pH 7.4 - 7.5 (mimicking cytoplasmic/extracellular pH)[1][3][4] | |

| Emission Maximum | 453 nm | pH-independent[1][4] (Also reported as 435 nm[3]) |

| Two-Photon Excitation | 760 nm | For imaging in brain tissue[1] |

| pKa | 6.2 | [4][5] |

| Absorption Maxima | ~331 nm | Low pH[1] |

| ~371 nm | High pH[1] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are protocols for labeling, imaging, and stimulating release in various preparations.

This protocol is adapted for selectively labeling dopaminergic neurons in brain tissue for functional imaging.[1]

-

Slice Preparation: Prepare acute midbrain or striatal slices (200-300 µm thick) from the animal model using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Loading/Incubation: Incubate the slices in oxygenated aCSF containing 10 µM this compound for 30-45 minutes at room temperature.

-

Washing: Transfer the slices to a superfusion/imaging chamber and perfuse with fresh, oxygenated aCSF for at least 5-10 minutes to remove excess probe and reduce background fluorescence.[1]

-

Imaging:

-

Use a two-photon microscopy system for deep tissue imaging.[1]

-

Set the excitation wavelength to 760 nm.[1]

-

Collect emitted fluorescence in the range of 430-470 nm or 440-500 nm.[1]

-

For colocalization studies in transgenic animals (e.g., TH-GFP mice), GFP can be excited separately at 910 nm, with emission collected between 510-580 nm.[1]

-

This protocol allows for the measurement of DAT activity by monitoring the rate of this compound uptake in cultured cells.[8]

-

Cell Preparation: Plate midbrain dopaminergic neurons or a suitable cell line (e.g., HEK cells expressing DAT) on imaging-quality plates or coverslips.

-

Baseline Imaging: Find a field of view using brightfield optics on a confocal microscope. Wash cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[8]

-

Uptake Measurement:

-

Data Analysis: Measure the rate of increase in intracellular fluorescence intensity over time to determine the rate of this compound uptake.[8]

-

Control Experiment: To confirm DAT-specificity, pre-treat a separate set of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes before and during the addition of this compound.[8] The rate of uptake should be significantly reduced.

This protocol describes how to stimulate this compound release from labeled terminals to study synaptic activity.

-

Labeling: Prepare and label brain slices or cultured neurons as described in Protocol 1 or 2.

-

Stimulation: Induce neurotransmitter release using one of the following methods:

-

Chemical Stimulation: Perfuse the sample with aCSF or HBSS containing a high concentration of potassium chloride (e.g., 50 mM KCl) or a releasing agent like amphetamine (e.g., 1-10 µM).[1][8]

-

Electrical Stimulation: Use a stimulating electrode to deliver a train of pulses (e.g., 300 pulses at 15 Hz) to the relevant axonal pathways.

-

-

Imaging: Acquire images before, during, and after stimulation.

-

Analysis: Quantify the loss of fluorescence from individual presynaptic puncta, normalizing the intensity to the pre-stimulation baseline.[1] This fluorescence loss corresponds to the release of this compound from synaptic vesicles.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

FFN102: A Technical Guide to Labeling Presynaptic Dopaminergic Terminals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of FFN102, a fluorescent false neurotransmitter (FFN) used for the selective labeling and functional analysis of dopaminergic presynaptic terminals. This compound enables high-resolution visualization and monitoring of key neuronal processes, including dopamine transporter (DAT) activity and synaptic vesicle dynamics, making it an invaluable tool in neuroscience research and drug development.

Core Mechanism of Action

This compound is a pH-responsive fluorescent compound that acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Its selectivity for dopaminergic neurons is primarily achieved through its interaction with DAT, which is predominantly expressed on the plasma membrane of these neurons.[1][2]

The labeling process involves a two-step mechanism:

-

Uptake into the Presynaptic Terminal: this compound is actively transported from the extracellular space into the cytosol of dopaminergic neurons by DAT.[2][3] This initial step concentrates the probe within the target neurons.

-

Sequestration into Synaptic Vesicles: Once inside the neuron, this compound is recognized as a substrate by VMAT2 and is pumped into synaptic vesicles.[2][3] This sequestration into the acidic environment of the vesicles is crucial for its use in monitoring synaptic activity.

The fluorescence of this compound is pH-sensitive, exhibiting greater emission in the neutral pH of the extracellular space and cytosol compared to the acidic interior of synaptic vesicles.[2][4][5] This property allows for the optical measurement of synaptic vesicle release; upon exocytosis, the increase in pH as this compound is exposed to the extracellular environment leads to a detectable increase in fluorescence.[2][4] Conversely, the loss of fluorescence from the presynaptic terminal upon stimulation can be used to measure the rate of vesicle release.[2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

| Property | Value | Reference(s) |

| Primary Target | Dopaminergic Neurons | [1] |

| Plasma Membrane Transporter | Dopamine Transporter (DAT) | [1][2] |

| Vesicular Transporter | Vesicular Monoamine Transporter 2 (VMAT2) | [1][2] |

| Molecular Weight | 335.76 g/mol (mesylate salt) | |

| Purity | ≥98% (HPLC) | |

| logD (pH 7.4) | -1.45 | [2] |

| pKa | 6.2 | [2] |

Table 1: Physicochemical and Biological Properties of this compound

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Reference(s) |

| pH 5.0 | 340 nm | 435 nm | |

| pH 7.4/7.5 | 370 nm | 435 nm | |

| Two-photon Microscopy | 760 nm | Not specified | [1][2] |

Table 2: Spectral Properties of this compound

| Parameter | Value | Reference(s) |

| Colocalization of this compound with TH-GFP positive puncta in dorsal striatum | 91.1 ± 1.9% (mean ± SEM) | [2] |

| Percentage of this compound puncta that loaded FM 1-43 in an activity-dependent manner | 2.2 ± 0.5% | [7] |

| Percentage of activity-dependent FM 1-43 puncta that colocalized with this compound | 10.4 ± 1.7% | [7] |

| Replacement of endogenous dopamine in PC12 cell vesicles | ~12% | [8] |

Table 3: Experimental Data on this compound Performance

Experimental Protocols

Protocol 1: Labeling of Dopaminergic Terminals in Acute Brain Slices

This protocol is adapted from methodologies described for imaging this compound in acute midbrain or striatal slices.[1]

1. Slice Preparation:

- Acutely prepare brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal striatum) from a suitable animal model (e.g., TH-GFP mouse).

- Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

2. Loading with this compound:

- Incubate the slices in oxygenated aCSF containing 10 µM this compound for 30-45 minutes at room temperature.[1]

3. Washing:

- Transfer the slices to an imaging chamber.

- Superfuse with oxygenated aCSF for 5-10 minutes to reduce background fluorescence.[1]

4. Imaging:

- Visualize the labeled terminals using two-photon microscopy.

- Use an excitation wavelength of 760 nm for this compound.[1][2]

- For colocalization studies in TH-GFP mice, GFP can be excited at 910 nm.[1]

5. Release Experiments (Optional):

- Evoke the release of this compound by electrical stimulation (e.g., 10 Hz) or by perfusion with aCSF containing a high concentration of potassium (e.g., 40 mM KCl).[1][2]

- Monitor the decrease in fluorescence at individual terminals or the increase in background fluorescence as this compound is released into the neutral extracellular space.[2]

Protocol 2: Measurement of this compound Uptake in Cell Culture

This protocol describes the measurement of the rate of this compound uptake in dopaminergic neurons in culture.[9]

1. Cell Preparation:

- Culture midbrain dopaminergic neurons on a suitable imaging plate or coverslip.

- Wash the cells once with Hanks' Balanced Salt Solution (HBSS) at room temperature.[9]

2. This compound Application and Imaging:

- Add 10 µM this compound in HBSS to the cells.[9]

- Immediately begin a time-series acquisition using a confocal microscope with a 405 nm laser for excitation.[9]

- Collect emission between 405 nm and 470 nm.[9]

- Capture images at regular intervals (e.g., every 5 seconds) to measure the rate of dye uptake.[9]

3. Control for Specificity:

- In a separate well, pre-treat cells with a DAT inhibitor, such as 5 µM nomifensine, for 10 minutes in HBSS.[9]

- Add this compound in the continued presence of the inhibitor and perform the time-series imaging as described above.[9]

- The rate of fluorescence intensity increase inside the cells provides a readout for the rate of this compound uptake through DAT.[9]

4. Depolarization-Induced Dynamics (Optional):

- After the dye has entered the cells, induce depolarization by adding 50 mM KCl to observe this compound dynamics.[9]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dali Sames, Overview of a representative dopaminergic synapse and labeling by FFNs and APP+ – The NeuroTechnology Center at Columbia University [ntc.columbia.edu]

- 4. pnas.org [pnas.org]

- 5. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electroactive fluorescent false neurotransmitter this compound partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

FFN102: A Technical Guide for Studying Dopamine Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 is a powerful fluorescent false neurotransmitter (FFN) that serves as a valuable tool for the optical analysis of dopamine dynamics.[1][2][3] As a pH-responsive fluorescent substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), this compound enables high-resolution visualization of dopaminergic neurons, their presynaptic terminals, and the processes of dopamine uptake and release.[1][4][5] Its selectivity for dopaminergic systems, coupled with its photostability and compatibility with common imaging techniques, makes it an indispensable probe in neuroscience research, particularly in studies related to Parkinson's disease, addiction, and other dopamine-associated disorders.[1] This guide provides an in-depth overview of this compound's properties, experimental protocols for its use, and a summary of key quantitative data.

Core Mechanism of Action

This compound is a synthetic analog of dopamine that is recognized and transported by both DAT and VMAT2.[4][5] Its mechanism of action can be summarized in the following steps:

-

Uptake into Dopaminergic Neurons: this compound is selectively taken up from the extracellular space into the cytosol of dopaminergic neurons by DAT.[1][4] This selectivity is a key feature, as it allows for the specific labeling of these neurons.

-

Vesicular Sequestration: Once inside the neuron, this compound is transported from the cytosol into synaptic vesicles by VMAT2, the same transporter responsible for packaging endogenous dopamine.[6][7]

-

pH-Dependent Fluorescence: this compound's fluorescence is pH-sensitive. The acidic environment of the synaptic vesicle (pH ~5.0) leads to a different fluorescence excitation spectrum compared to the neutral pH of the extracellular space (pH ~7.4).[1][2][3] Specifically, it exhibits greater fluorescence emission in neutral environments.[1][2][3] This property allows for the optical measurement of synaptic vesicle content release.[1]

-

Activity-Dependent Release: Upon neuronal stimulation, the synaptic vesicles containing FFN12 fuse with the presynaptic membrane and release their contents, including this compound, into the synaptic cleft. This release can be detected as a change in fluorescence, providing a direct measure of dopamine exocytosis.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound.

| Property | Value | Reference(s) |

| Chemical Name | 4-(2-Aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

| Molecular Weight | 353.68 Da | |

| Purity | >98% | |

| Solubility | Soluble in water to 50 mM | |

| logD (pH 7.4) | -1.45 | [1] |

| pKa | 6.2 | [1] |

| Excitation Maxima | 340 nm (at pH 5.0), 370 nm (at pH 7.4) | [1][5] |

| Emission Maximum | 453 nm (at both pH 5.0 and 7.4) | [1] |

| VMAT2 Substrate | Yes | [1] |

| DAT Substrate | Yes | [1] |

| CNS Receptor Binding | No appreciable binding to a panel of 38 CNS receptors at 10 μM, including dopamine (D1-5) and serotonin (5HT1-7) receptors. | [1][4] |

Table 1: Physicochemical and Pharmacological Properties of this compound

| Parameter | Value | Experimental Context | Reference(s) |

| Loading Concentration (Acute Slices) | 10 μM | Incubation of acute mouse brain slices. | [1] |

| Loading Time (Acute Slices) | 30-45 minutes | Incubation at room temperature in oxygenated ACSF. | [1] |

| Colocalization with TH-GFP | 91.1 ± 1.9% of this compound puncta were also TH-GFP positive. | Two-photon microscopy of dorsal striatum in TH-GFP mice. | [1] |

| Effect on Dopamine Reuptake | Prolonged the decay of evoked dopamine signal at ≥ 4 µM. | Cyclic voltammetry in the dorsal striatum. | [1] |

| Amphetamine-Induced Release | Almost complete release of this compound within 10 minutes with 1 µM AMPH. | Imaging of this compound-loaded acute striatal slices. | [1] |

| Replacement of Endogenous Dopamine (PC12) | Approximately 12% of dopamine was replaced by this compound. | Amperometry in PC12 cells. | [8] |

Table 2: Experimental Parameters and Observations with this compound

Experimental Protocols

Acute Brain Slice Preparation and this compound Loading

This protocol is adapted from studies using acute mouse brain slices.[1]

Materials:

-

2- to 4-month-old mice

-

Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O2 / 5% CO2

-

This compound (10 μM working solution in ACSF)

-

Vibratome or similar tissue slicer

-

Imaging chamber (e.g., Warner Instruments QE-1)

-

Perfusion system

Procedure:

-

Anesthetize and decapitate the mouse according to approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

-

Prepare coronal or sagittal brain slices (e.g., 300 μm thick) containing the region of interest (e.g., dorsal striatum or midbrain) using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

-

Incubate the slices in a 10 μM this compound solution in oxygenated ACSF for 30-45 minutes at room temperature.[1]

-

Transfer the loaded slices to an imaging chamber and continuously perfuse with oxygenated ACSF (1-3 mL/min) for at least 5-10 minutes to wash out excess probe before imaging.[1]

Two-Photon Microscopy of this compound in Brain Slices

This protocol outlines the imaging of this compound-labeled dopaminergic terminals.

Equipment:

-

Two-photon microscope

-

Ti:sapphire laser

-

Appropriate emission filters (e.g., 440-500 nm for this compound)

Procedure:

-

Place the this compound-loaded brain slice in the imaging chamber on the microscope stage.

-

For imaging this compound in presynaptic terminals, use an excitation wavelength of 760 nm.[1]

-

For colocalization studies in TH-GFP mice, GFP can be excited at 910 nm.[1]

-

Acquire images or time-lapse series of the labeled dopaminergic structures.

Stimulation-Evoked this compound Release

This protocol describes how to induce and measure the release of this compound from presynaptic terminals.

Methods of Stimulation:

-

High Potassium Depolarization: Perfuse the slice with ACSF containing 40 mM KCl for a defined period (e.g., 5 minutes) to induce widespread depolarization and neurotransmitter release.[1]

-

Electrical Stimulation: Place a bipolar stimulating electrode in the slice near the region of interest. Apply a train of electrical pulses (e.g., 10 Hz) to evoke localized and controlled release.[1]

Imaging Release:

-

Acquire a baseline image or time-lapse series of the this compound-labeled terminals before stimulation.

-

Initiate the stimulation protocol while continuing to acquire images.

-

This compound release can be observed in two ways:

-

Fluorescence Loss from Terminals: A decrease in the fluorescence intensity of individual puncta indicates the release of this compound.[1]

-

Increase in Background Fluorescence: As this compound is released into the neutral pH of the extracellular space, an increase in overall background fluorescence may be observed.[1]

-

Live-Cell Imaging of this compound Uptake in Cultured Neurons

This protocol is for measuring the rate of this compound uptake in cultured midbrain dopaminergic neurons.[9]

Materials:

-

Cultured midbrain dopaminergic neurons

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound (10 μM working solution in HBSS)

-

DAT inhibitor (e.g., 5 μM nomifensine) for control experiments

-

Confocal microscope

Procedure:

-

Culture midbrain neurons according to standard protocols.

-

For control experiments, pre-treat a subset of cells with 5 μM nomifensine in HBSS for 10 minutes to block DAT activity.[9]

-

Replace the culture medium with HBSS.

-

Add 10 μM this compound to the cells and immediately begin a time-lapse imaging series using a confocal microscope (e.g., 405 nm excitation and 405-470 nm emission). Acquire images every 5 seconds.[9]

-

Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of this compound uptake.

-

To observe this compound dynamics after uptake, cells can be depolarized by adding 50 mM KCl.[9]

Visualizations

Caption: Mechanism of this compound action in dopaminergic neurons.

Caption: Experimental workflow for this compound imaging in acute brain slices.

Considerations and Limitations

-

Photobleaching and Toxicity: While this compound is relatively photostable, prolonged and intense illumination can lead to photobleaching and potential phototoxicity.[1][10] It is crucial to minimize light exposure and use appropriate imaging parameters.

-

DAT Dependence: this compound uptake is dependent on DAT activity.[1] This makes it an excellent tool for studying DAT function but may limit its use in systems with low or absent DAT expression.

-

Comparison with other FFNs: Other FFNs, such as FFN200, have different properties. For instance, FFN200 uptake is not dependent on DAT, making it suitable for use in cultured neurons where DAT expression might be lower.[11] The choice of FFN should be guided by the specific experimental question.

-

In Vivo Applications: The majority of published studies utilize this compound in ex vivo preparations. While its properties suggest potential for in vivo use, further validation is required.

Conclusion

This compound is a well-characterized and highly effective fluorescent probe for investigating the dynamics of the dopaminergic system at the synaptic level. Its selectivity for dopaminergic neurons, pH-dependent fluorescence, and suitability for high-resolution imaging techniques provide researchers with a powerful tool to explore the fundamental mechanisms of dopamine neurotransmission and its dysregulation in neurological and psychiatric disorders. By following the detailed protocols and considering the properties outlined in this guide, researchers can effectively leverage this compound to advance our understanding of dopamine signaling in the brain.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electroactive fluorescent false neurotransmitter this compound partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

- 10. Probing the segregation of evoked and spontaneous neurotransmission via photobleaching and recovery of a fluorescent glutamate sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Fluorescent False Neuromitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent False Neurotransmitters (FFNs) are powerful molecular tools designed to mimic endogenous monoamine neurotransmitters, such as dopamine and serotonin.[1][2] These synthetic probes are substrates for monoamine transporters, including the vesicular monoamine transporter 2 (VMAT2) and plasma membrane transporters like the dopamine transporter (DAT) and serotonin transporter (SERT).[2][3][4] By hijacking the natural uptake and packaging machinery of neurons, FFNs allow for the visualization of neurotransmitter storage in synaptic vesicles and their subsequent release upon neuronal stimulation.[1][5] This technical guide provides an in-depth overview of the foundational research on FFNs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Principles and Mechanism of Action

The fundamental principle behind FFNs is their ability to be recognized and transported by the same proteins that handle endogenous monoamines. The process begins with the FFN crossing the neuronal plasma membrane, either by passive diffusion or actively via transporters like DAT or SERT.[4][6] Once in the cytoplasm, FFNs are recognized as substrates by VMAT2, which is responsible for packaging neurotransmitters into synaptic vesicles.[1][2] This process is driven by a proton gradient maintained by the vesicular ATPase (vATPase).[6] The accumulation of FFNs within these vesicles results in highly fluorescent puncta that can be visualized using fluorescence microscopy. Upon neuronal firing and subsequent exocytosis, the FFNs are released into the synaptic cleft along with the native neurotransmitter, leading to a decrease in the fluorescence intensity of the presynaptic terminal, a phenomenon referred to as "destaining".[1] Some FFNs are also designed to be pH-sensitive, exhibiting a change in their fluorescence properties upon release from the acidic environment of the vesicle to the neutral pH of the synaptic cleft.

Data Presentation: Quantitative Properties of Key FFNs

The selection of an appropriate FFN for a given experiment depends on its specific properties, including its target transporter, photophysical characteristics, and binding affinities. The following tables summarize the key quantitative data for several foundational FFNs.

Table 1: Photophysical Properties of Selected FFNs

| FFN | Excitation Max (nm) | Emission Max (nm) | Key Features |

| FFN200 | 352 | 451 | VMAT2 substrate, suitable for neuronal culture and brain tissue. |

| FFN206 | ~405 | ~500 | VMAT2 substrate, optimized for high-throughput screening in cell culture. |

| FFN511 | 406 | 501 | VMAT2 substrate, used for imaging dopamine release in striatum. |

| FFN102 | 340 (pH 5.0), 370 (pH 7.4) | 453 | pH-responsive DAT and VMAT2 substrate. |

| FFN246 | 392 | 427 | Dual SERT and VMAT2 substrate for studying the serotonin system.[4] |

Table 2: Transporter Interaction and Affinity Data

| FFN | Primary Transporter(s) | K_m / K_i / IC_50 | Notes |

| FFN200 | VMAT2 | K_m: 13.7 ± 2.7 μM | Accumulation in VMAT2-transfected HEK cells is inhibited by tetrabenazine.[3] |

| FFN206 | VMAT2 | Apparent K_m: 1.16 ± 0.10 µM | Similar affinity to dopamine; validated for HTS assays.[7] |

| FFN511 | VMAT2 | IC_50: 1 μM (for inhibition of serotonin binding to VMAT2) | |

| This compound | DAT, VMAT2 | - | Selective for dopaminergic neurons. |

| FFN246 | SERT, VMAT2 | - | Enables study of the serotonergic system.[4] |

Table 3: Kinetic Data of FFN Release (Destaining)

| FFN | Brain Region | Stimulation | Half-Life (t_1/2) of Destaining |

| FFN511 | Striatum | 1 Hz | 330 s |

| FFN511 | Striatum | 4 Hz | 257 s |

| FFN511 | Striatum | 20 Hz | 114 s |

| FFN200 | Striatum | 15 Hz | 16.8 ± 1.9 s (in DAT-GCaMP3 mice) |

Table 4: VMAT2 Inhibition Data using FFN206 Assay

| Inhibitor | IC_50 |

| Reserpine | 30.41 nM |

| Tetrabenazine | 73.09 nM |

| Methamphetamine | 2.399 μM |

| Methylphenidate | 94.33 μM |

Experimental Protocols

The following are detailed methodologies for key experiments involving FFNs.

Protocol 1: General Synthesis of Coumarin-Based FFNs

While specific synthesis routes vary between different FFNs, a general scheme for coumarin-based FFNs involves the modification of the coumarin core, often at the 3 and 7 positions, to introduce the necessary pharmacophores for transporter recognition and to fine-tune the fluorescent properties. The synthesis of FFNs typically involves multi-step organic chemistry procedures. For researchers interested in synthesizing these compounds, it is recommended to consult the primary literature for detailed protocols for each specific FFN. A general approach often involves the synthesis of a coumarin scaffold followed by the addition of an aminoalkyl group, which is crucial for VMAT recognition.

Protocol 2: Loading of FFNs in Acute Brain Slices

This protocol describes the loading of FFNs into monoaminergic terminals in acute brain slices for subsequent imaging of neurotransmitter release.

Materials:

-

FFN stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Vibratome or tissue chopper

-

Incubation chamber

Procedure:

-

Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Prepare the FFN loading solution by diluting the FFN stock solution in oxygenated aCSF to a final concentration of 5-20 µM.

-

Incubate the slices in the FFN loading solution for 30-60 minutes at 32-34°C, protected from light.

-

After incubation, transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 20 minutes to wash out excess FFN and reduce background fluorescence. The slice is now ready for imaging.

Protocol 3: Imaging of FFN Release (Destaining)

This protocol details the procedure for imaging the activity-dependent release of FFNs from presynaptic terminals.

Materials:

-

FFN-loaded brain slice (from Protocol 2)

-

Microscope with fluorescence imaging capabilities (e.g., two-photon or confocal)

-

Perfusion system

-

Stimulating electrode (for electrical stimulation) or high potassium aCSF (for chemical stimulation)

Procedure:

-

Place the FFN-loaded slice in the recording chamber of the microscope and secure it.

-

Continuously perfuse the slice with oxygenated aCSF.

-

Locate the region of interest and identify fluorescent puncta, which represent FFN-loaded presynaptic terminals.

-

Acquire a baseline time-series of images to establish the initial fluorescence intensity.

-

Induce neurotransmitter release using one of the following methods:

-

Electrical Stimulation: Position a stimulating electrode near the imaged terminals and deliver trains of electrical pulses (e.g., 10-20 Hz).

-

Chemical Stimulation: Switch the perfusion to an aCSF solution containing a high concentration of KCl (e.g., 40-70 mM).

-

-

Continue to acquire images throughout the stimulation period and for a post-stimulation period to monitor the decrease in fluorescence intensity (destaining) of individual puncta.

-

Analyze the image data by measuring the fluorescence intensity of individual puncta over time to determine the rate of destaining.

Protocol 4: VMAT2 Inhibition Assay using FFN206 in a 96-Well Plate Format

This protocol provides a high-throughput method to screen for VMAT2 inhibitors using FFN206 in a cell-based assay.

Materials:

-

HEK293 cells stably expressing VMAT2 (HEK-VMAT2 cells)

-

96-well black, clear-bottom plates

-

FFN206

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Tetrabenazine)

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader

Procedure:

-

Seed HEK-VMAT2 cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Remove the culture medium from the wells and wash with assay buffer.

-

Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C. Include wells with vehicle control (e.g., DMSO).

-

Prepare a working solution of FFN206 in the assay buffer (e.g., 2 µM for a final concentration of 1 µM).

-

Add the FFN206 working solution to all wells and incubate for 60 minutes at 37°C, protected from light.

-

Aspirate the solution and wash the cells once with ice-cold PBS.

-

Add fresh PBS to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FFN206 (e.g., Ex: 405 nm, Em: 500 nm).

-

Calculate the percentage of VMAT2 inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition) to determine IC50 values.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in FFN research.

Caption: Signaling pathway of FFN uptake, packaging, and release.

Caption: General experimental workflow for FFN imaging experiments.

Caption: Logical relationships between FFN types, transporters, and applications.

References

- 1. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of pH Responsive Fluorescent False Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fetal Fibronectin (fFN) | MLabs [mlabs.umich.edu]

FFN102: A Technical Guide to Visualizing Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FFN102, a fluorescent false neurotransmitter (FFN) designed for the selective visualization and functional analysis of dopaminergic pathways. This compound serves as a powerful tool for investigating dopamine transporter (DAT) activity, synaptic vesicle dynamics, and neurotransmitter release at the level of individual synapses.[1][2][3] Its unique pH-sensitive fluorescence makes it particularly valuable for optically measuring the exocytotic release of vesicular contents.[1][2][3]

Core Mechanism of Action

This compound is a polar, fluorescent compound that mimics dopamine, allowing it to be recognized and transported by the cellular machinery of dopaminergic neurons.[1][2] Its journey and function can be broken down into several key steps:

-

Selective Uptake: this compound is a substrate for the dopamine transporter (DAT), which is primarily expressed on the plasma membrane of dopaminergic neurons.[4] This ensures its selective accumulation within these cells.

-

Vesicular Packaging: Once inside the neuron's cytoplasm, this compound is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][5]

-

pH-Dependent Fluorescence: Synaptic vesicles maintain an acidic internal environment (pH ~5.0-5.5).[1] this compound's fluorescence is significantly lower in this acidic environment. Upon neuronal stimulation, the vesicles fuse with the presynaptic membrane and release their contents, including this compound, into the neutral pH of the synaptic cleft (pH ~7.4).[1] This pH shift causes a dramatic increase in this compound's fluorescence emission, providing an optical signal of neurotransmitter release.[1][2][3]

-

Functional Readouts: By monitoring the fluorescence changes, researchers can study various aspects of dopaminergic function. The rate of this compound accumulation reflects DAT activity.[1][6] The loss of fluorescence from presynaptic terminals upon stimulation (destaining) allows for the measurement of dopamine release kinetics from individual synapses.[1][2]

Quantitative Data

The utility of this compound is underpinned by its specific chemical and photophysical properties.

Table 1: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Excitation Maximum | ~340 nm | pH 5.0 | [1][5] |

| ~370 nm | pH 7.4 | [1][5] | |

| Emission Maximum | ~453 nm | pH independent | [1] |

| Two-Photon Excitation | 760 nm | For imaging in tissue | [4] |

| Fluorescence Response | Increased emission in neutral vs. acidic environments | pH-dependent | [1] |

| pKa | 6.2 | [1] |

Table 2: Chemical and Pharmacological Properties of this compound

| Property | Value | Notes | Reference |

| Molecular Weight | 353.68 Da | ||

| LogD (pH 7.4) | -1.45 | Indicates high polarity, reducing non-specific binding. | [1] |

| Primary Transporters | Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2) | Acts as a substrate for both. | [1][4][5] |

| Receptor Binding | No appreciable binding | Screened against a broad panel of 38 CNS receptors. | [1][5] |

| DAT Affinity (hDAT) | > 10 µM (inhibition of uptake) | Measured in HEK293 cells expressing human DAT. | [1] |

| Selectivity | High for dopaminergic vs. other monoaminergic neurons | More selective for dopaminergic synapses than FFN511. | [4] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. The following are standard protocols for its use in acute brain slices and cell culture.

Protocol 1: Labeling Dopaminergic Neurons in Acute Brain Slices

This protocol is adapted for imaging dopaminergic terminals in tissues like the dorsal striatum.[1][4]

-

Slice Preparation:

-

Anesthetize and decapitate a mouse according to approved institutional protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 0.3 KH₂PO₄, and other necessary components.[1]

-

Cut 300 µm-thick coronal slices using a vibratome.

-

Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.[1]

-

-

This compound Loading:

-

Washing and Imaging:

-

Transfer the loaded slices to an imaging chamber continuously perfused with fresh, oxygenated ACSF for 5-10 minutes to reduce background fluorescence.[4]

-

Visualize this compound-labeled terminals using two-photon microscopy with an excitation wavelength of approximately 760 nm.[4]

-

For colocalization studies in transgenic mice expressing GFP under the tyrosine hydroxylase promoter (TH-GFP), GFP can be excited at 910 nm.[4]

-

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

FFN102: A Technical Guide to its Neuropharmacological Profile and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

FFN102 is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the optical analysis of dopaminergic synapses.[1][2][3][4] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), this compound enables the visualization and functional assessment of dopamine uptake, vesicular loading, and synaptic release at the level of individual presynaptic terminals.[1][4] Its fluorescence is pH-sensitive, exhibiting greater emission in neutral environments compared to the acidic interior of synaptic vesicles, a property that allows for the dynamic monitoring of exocytosis.[1][3][4] This technical guide provides an in-depth overview of the neuropharmacology of this compound, including its mechanism of action, quantitative data on its transporter affinity, and detailed experimental protocols for its application in neuroscience research.

Core Neuropharmacology of this compound

This compound is a polar compound designed to selectively target and label dopaminergic neurons.[1][2] Its mechanism of action involves a sequential transport process that mimics the lifecycle of endogenous dopamine. Initially, this compound is taken up from the extracellular space into the presynaptic terminal by the dopamine transporter (DAT).[1][2] Once inside the neuron, it is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][5]

The key feature of this compound is its pH-dependent fluorescence. The intravesicular environment is acidic (pH ~5.0), which quenches this compound fluorescence. Upon neuronal stimulation and subsequent exocytosis, the vesicle fuses with the presynaptic membrane, releasing its contents, including this compound, into the neutral pH of the synaptic cleft (pH ~7.4).[1] This change in pH results in a significant increase in this compound fluorescence, providing an optical signal of synaptic vesicle release.[1][3][4]

This compound has been shown to be highly selective for dopaminergic neurons, with minimal off-target binding.[1] Studies have demonstrated no appreciable binding to a wide range of 38 other central nervous system receptors, including dopamine and serotonin receptors, at a concentration of 10 µM.[1][6]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound interaction with its primary transporters. This data is essential for designing experiments and interpreting results.

| Parameter | Transporter | Value | Species | Assay System | Reference |

| Affinity (K_i) | DAT | ~4.2 µM | Mouse | Competitive inhibition of dopamine reuptake in striatal slices | [1] |

| Inhibition of Uptake | hDAT | >10 µM | Human | Uptake assays in HEK293 cells | [1] |

| Substrate for | VMAT2 | Confirmed | Human/Rodent | Uptake assays in VMAT2-transfected HEK cells and mouse brain tissue | [1] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are protocols for key experiments.

Labeling of Dopaminergic Neurons in Acute Brain Slices